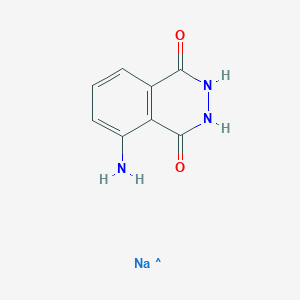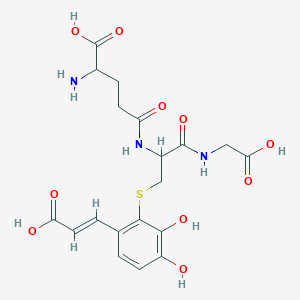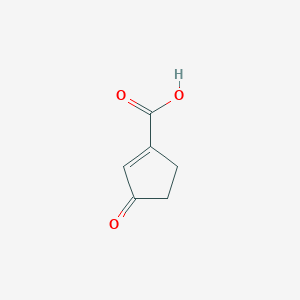
Ammonium, thiodiethylenebis(triethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, thiodiethylenebis(triethyl-, diiodide), commonly known as iodixanol, is a nonionic radiocontrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that has gained popularity due to its safety profile and efficacy in producing high-quality images.
Wirkmechanismus
Iodixanol works by attenuating X-rays, which allows for better visualization of the internal structures of the body. It is a non-ionic contrast agent, which means that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and nephrotoxicity.
Biochemische Und Physiologische Effekte
Iodixanol has been shown to have minimal effects on biochemical and physiological processes in the body. It is rapidly excreted by the kidneys and does not accumulate in the body, reducing the risk of adverse effects. Iodixanol has been found to have no significant effects on renal function, cardiovascular function, or blood coagulation.
Vorteile Und Einschränkungen Für Laborexperimente
Iodixanol has several advantages for use in laboratory experiments. It is a non-toxic, non-ionic contrast agent that can be used in a wide range of experimental conditions. It is also easily soluble in water, making it easy to prepare solutions of known concentrations. However, iodixanol has some limitations in laboratory experiments, including its relatively high cost and limited availability compared to other contrast agents.
Zukünftige Richtungen
There are several potential future directions for research on iodixanol. One area of interest is the development of new synthesis methods to improve the yield and purity of iodixanol. Another area of research is the investigation of the effects of iodixanol on cellular and molecular processes, including the effects on gene expression and protein synthesis. Additionally, there is potential for the development of new applications for iodixanol in medical imaging and other fields.
Synthesemethoden
Iodixanol is synthesized through a multi-step process involving the reaction of ethylene glycol, triethylamine, and thionyl chloride to produce thiodiethylenebis(triethylamine), which is then reacted with iodine monochloride to produce iodixanol. The final product is purified through a series of chromatographic techniques to obtain a high-purity, pharmaceutical-grade iodixanol.
Wissenschaftliche Forschungsanwendungen
Iodixanol is widely used in medical imaging procedures due to its low toxicity and low osmolality. It is used in Ammonium, thiodiethylenebis(triethyl-, diiodide scans, angiography, and other radiographic procedures to enhance the contrast between different tissues and organs, allowing for better visualization and diagnosis of various medical conditions. Iodixanol has also been used in research studies to investigate the effects of contrast agents on various physiological and biochemical processes.
Eigenschaften
CAS-Nummer |
109448-47-7 |
|---|---|
Produktname |
Ammonium, thiodiethylenebis(triethyl-, diiodide |
Molekularformel |
C16H38I2N2S |
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IVZQEYPPCBZTOY-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Synonyme |
triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)






![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)



![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)